molecular formula C12H16O B7855697 3-Cyclohexylphenol CAS No. 70561-22-7

3-Cyclohexylphenol

Cat. No.: B7855697
CAS No.: 70561-22-7
M. Wt: 176.25 g/mol
InChI Key: WFKNYMUYMWAGCV-UHFFFAOYSA-N
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Description

3-Cyclohexylphenol is an organic compound characterized by a phenol group substituted with a cyclohexyl group at the meta position. It is a white crystalline solid with a molecular formula of C12H16O and a molecular weight of 176.25 g/mol . This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclohexylphenol can be synthesized through the catalytic alkylation of phenol with cyclohexanol. The reaction typically involves the use of orthophosphoric acid as a catalyst, with a reactant ratio of orthophosphoric acid to cyclohexanol to phenol of 4.20:1.0:1.5. The reaction is carried out at a temperature of 130°C for 2.5 to 3 hours . Under these conditions, the conversion of phenol and cyclohexanol is nearly quantitative, yielding this compound along with other cyclohexyl-substituted derivatives .

Industrial Production Methods

In industrial settings, this compound is produced using similar catalytic alkylation methods, often employing continuous flow reactors to optimize yield and efficiency. The use of sustainable sources, such as lignin-derived phenol, is also being explored to reduce reliance on fossil fuels .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexylquinone derivatives.

    Reduction: Reduction reactions can convert it to cyclohexylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Cyclohexylquinone derivatives.

    Reduction: Cyclohexylcyclohexanol.

    Substitution: Halogenated or nitrated cyclohexylphenol derivatives.

Scientific Research Applications

3-Cyclohexylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclohexylphenol involves its interaction with various molecular targets, primarily through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in redox reactions, influencing biological pathways and chemical processes. The cyclohexyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexylphenol
  • 2-Cyclohexylphenol
  • Cyclohexylphenyl ether

Uniqueness

3-Cyclohexylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 4-cyclohexylphenol and 2-cyclohexylphenol, the meta-substitution in this compound results in different steric and electronic effects, making it suitable for distinct applications in synthesis and industrial processes .

Properties

IUPAC Name

3-cyclohexylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKNYMUYMWAGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883780
Record name Phenol, 3-cyclohexyl-
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1943-95-9, 70561-22-7
Record name 3-Cyclohexylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1943-95-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-cyclohexyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3(or 4)-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070561227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-cyclohexyl-
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Record name Phenol, 3(or 4)-cyclohexyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 3-cyclohexyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 3-cyclohexyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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